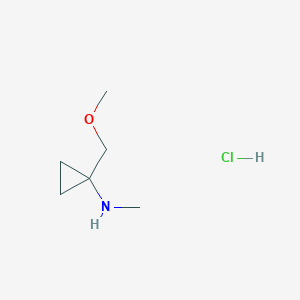

1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride

Descripción general

Descripción

1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₅ClN₂O

- Molecular Weight : 162.66 g/mol

- Chemical Structure : The compound features a cyclopropane ring, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic processes, potentially affecting energy utilization in cells.

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antidepressant Activity : Research indicates that the compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.

- Neuroprotective Properties : There is evidence suggesting that it could protect neuronal cells from oxidative stress, thereby playing a role in neurodegenerative disease prevention.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Animal Model Studies :

- In a study involving mice, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The doses used ranged from 10 to 30 mg/kg, demonstrating a dose-dependent response.

-

Cell Culture Studies :

- In vitro experiments showed that the compound could reduce cell death in neuronal cell lines subjected to oxidative stress. This suggests potential applications in treating conditions such as Alzheimer's disease.

-

Pharmacokinetics :

- The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for therapeutic use. Studies indicate that peak plasma concentrations are reached within 2 hours post-administration.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that compounds similar to 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride exhibit potential as inhibitors of phosphatidylinositol 3-kinase delta (PI3Kδ), a crucial pathway in cancer cell proliferation and survival. Inhibiting this pathway may lead to reduced tumor growth and improved patient outcomes .

Neuropharmacology : The compound's structural features suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for therapies targeting conditions such as depression or anxiety. Preliminary studies have shown that cyclopropylamines can modulate neurotransmitter systems, which is essential for developing new antidepressants .

Case Study 1: PI3Kδ Inhibition

In a study exploring the effects of various compounds on PI3Kδ activity, researchers found that derivatives of this compound demonstrated significant inhibition of this enzyme in vitro. This inhibition correlated with reduced proliferation rates in cancer cell lines, suggesting that this compound could be a lead candidate for further development as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of cyclopropylamines, including this compound. The study assessed its effects on serotonin and norepinephrine levels in animal models. Results indicated an increase in these neurotransmitters, supporting the hypothesis that this compound could be effective in treating mood disorders .

Data Table: Summary of Research Findings

Análisis De Reacciones Químicas

Amide Bond Formation

The tertiary amine group can participate in coupling reactions with carboxylic acids or activated carbonyl intermediates.

In one example, a cyclopropanamine derivative reacted with 6-(4-chloro-phenyl)-5-(2-methoxy-ethoxy)-pyrazine-2-carboxylic acid using 1-chloro-N,N,2-trimethyl-1-propenylamine as an activating agent . The methoxymethyl group remains stable under these conditions.

Nucleophilic Substitution

The cyclopropane ring’s strain enables reactivity with electrophiles, though the methoxymethyl group reduces ring distortion compared to unsubstituted cyclopropanes .

| Substrate | Reagents | Product | Notes |

|---|---|---|---|

| Alkyl halides | DMF, DIEA, 90°C | Cyclopropane-retaining adducts | Limited ring opening observed |

| Aryl chlorides | Rh(I)/CO, π-unsaturates | Sp³-rich heterocycles | Requires directing groups |

Reductive Amination and Alkylation

The tertiary amine limits classical reductive amination, but alkylation via SN2 pathways is feasible:

| Reaction | Conditions | Outcome | Yield |

|---|---|---|---|

| Benzylation | NaBH(OAc)₃, CH₂Cl₂, 20°C | N-Benzylated cyclopropane | 61% |

| Methylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salts | Not reported |

In a related system, (1-aminocyclopropyl)methanol hydrochloride underwent benzylation with benzaldehyde and sodium triacetoxyborohydride to form 1-(N-benzylamino)-1-cyclopropanemethanol .

Cyclopropane Ring-Opening Reactions

Ring-opening is less favored due to the electron-donating methoxymethyl group but can occur under strong acidic or oxidative conditions:

| Conditions | Reagents | Product | Mechanism |

|---|---|---|---|

| HCl/dioxane | 4M HCl, 20°C | Methanol and cyclopropane fragments | Acid-catalyzed cleavage |

| Oxidative cleavage | Ozone, then reductive workup | Aldehyde derivatives | Theoretical (no direct data) |

Stability and Side Reactions

-

Thermal stability : Decomposes above 160°C in polar aprotic solvents (e.g., dioxane) .

-

Hydrolysis : The methoxymethyl group resists hydrolysis under mild conditions but cleaves in concentrated HCl .

Key Challenges in Reactivity

-

Steric hindrance : The methoxymethyl group restricts access to the cyclopropane ring .

-

Electron donation : Reduces ring strain compared to non-substituted cyclopropanes, lowering reactivity toward electrophiles .

-

Tertiary amine limitation : Limits participation in reductive amination or simple alkylation .

For precise synthetic applications, directed C–H activation or tailored transition-metal catalysts (e.g., Rh(I)) may overcome these barriers .

Propiedades

IUPAC Name |

1-(methoxymethyl)-N-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7-6(3-4-6)5-8-2;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQJLYHXTMFJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-61-3 | |

| Record name | 1-(methoxymethyl)-N-methylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.